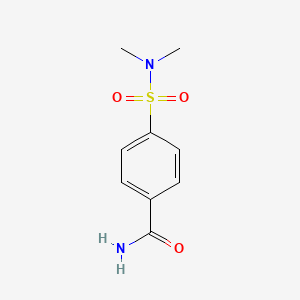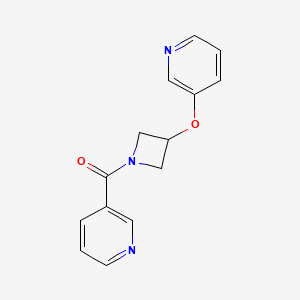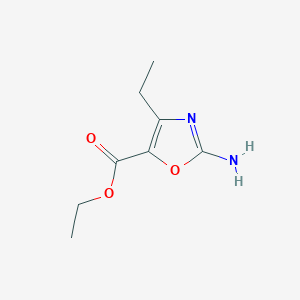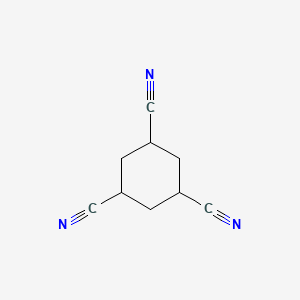![molecular formula C12H9Cl2NO4S2 B2428317 Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941978-84-3](/img/structure/B2428317.png)
Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate” is a chemical compound with the molecular formula C12H9Cl2NO4S2 . It has an average mass of 366.240 Da and a monoisotopic mass of 364.934998 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfamoyl group attached to a dichlorophenyl group .Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate and its derivatives serve as key intermediates in synthetic organic chemistry, facilitating the creation of various thiophene compounds through halogenation, O-alkylation, and decarboxylation reactions. These compounds are instrumental in producing ethers of thiotetronic and α-halogenothiotetronic acids, showcasing their utility in synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals (Corral & Lissavetzky, 1984).
Genotoxic and Carcinogenic Potentials
The toxicological profiles of thiophene derivatives, including potential genotoxic and carcinogenic effects, have been assessed using in vitro and in silico methodologies. Such studies are crucial for understanding the safety and environmental impact of these compounds, particularly in their use in pharmaceuticals, agrochemicals, and dyestuffs. These assessments also help in complying with regulatory standards like the European REACH legislation (Lepailleur et al., 2014).
Organic Synthesis Enhancement
Methyl thiophene-2-carboxylate derivatives have been utilized as synthetic equivalents in reactions with aldehydes, ketones, and conjugated esters, promoted by samarium diiodide. This method facilitates the regioselective synthesis of long-chain esters with remote functional groups, contributing to the development of antiarthritis agents and inhibitory agents of spore germination, demonstrating the versatility of these compounds in organic synthesis (Yang et al., 2000).
properties
IUPAC Name |
methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-6-7(13)2-3-8(9)14/h2-6,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCNLPKVNZECDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)








